2-[(E)-2-(furan-2-yl)ethenyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(furan-2-yl)ethenyl]furan is a chemical compound that belongs to the furan family. It is also known as 2-furylvinylfuran or FVF. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]furan is not fully understood. However, it has been suggested that FVF has the ability to interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-[(E)-2-(furan-2-yl)ethenyl]furan has various biochemical and physiological effects. FVF has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, FVF has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(E)-2-(furan-2-yl)ethenyl]furan in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using FVF in lab experiments include its low solubility in water and its tendency to undergo polymerization under certain conditions.
Zukünftige Richtungen
There are numerous future directions for the study of 2-[(E)-2-(furan-2-yl)ethenyl]furan. Some of these include:
1. The development of new synthesis methods for FVF with higher yields and purity.
2. The investigation of the mechanism of action of FVF on specific proteins and enzymes.
3. The exploration of the potential applications of FVF in the field of material science.
4. The evaluation of the safety and efficacy of FVF in preclinical and clinical studies.
5. The development of new derivatives of FVF with improved properties and enhanced activity.
Conclusion:
In conclusion, 2-[(E)-2-(furan-2-yl)ethenyl]furan is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FVF and its derivatives.
Synthesemethoden
The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]furan can be achieved by the reaction of furfural with acetylene in the presence of a catalyst. This reaction leads to the formation of FVF with a yield of up to 80%. The purity of the product can be increased by using different purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(furan-2-yl)ethenyl]furan has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and biochemistry. In material science, FVF has been used as a building block for the synthesis of polymers and other advanced materials. In pharmaceuticals, FVF has shown promising results in the treatment of various diseases such as cancer and inflammation. In biochemistry, FVF has been used as a tool for the study of protein-ligand interactions.
Eigenschaften
CAS-Nummer |
1439-19-6 |
---|---|
Produktname |
2-[(E)-2-(furan-2-yl)ethenyl]furan |
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-[(E)-2-(furan-2-yl)ethenyl]furan |
InChI |
InChI=1S/C10H8O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ |
InChI-Schlüssel |
AMVKSLDIFMJFIG-AATRIKPKSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C2=CC=CO2 |
SMILES |
C1=COC(=C1)C=CC2=CC=CO2 |
Kanonische SMILES |
C1=COC(=C1)C=CC2=CC=CO2 |
Synonyme |
2,2'-[(E)-1,2-Ethenediyl]difuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.